
Ucfwglplqhelgc-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ucfwglplqhelgc-uhfffaoysa-” is a unique chemical entity with distinct properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ucfwglplqhelgc-uhfffaoysa-” involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are tailored to achieve the desired purity and yield of the compound. Common methods include multi-step organic synthesis, where each step is carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of “Ucfwglplqhelgc-uhfffaoysa-” is scaled up using advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and consistent production of the compound on a large scale, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
“Ucfwglplqhelgc-uhfffaoysa-” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions of “Ucfwglplqhelgc-uhfffaoysa-” typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from the reactions of “Ucfwglplqhelgc-uhfffaoysa-” depend on the type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
“Ucfwglplqhelgc-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Ucfwglplqhelgc-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological effects.
Properties
CAS No. |
56314-45-5 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-methyl-4-nitro-1H-perimidine |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-5-6-10(15(16)17)12(14-7)11(8)9/h2-6H,1H3,(H,13,14) |
InChI Key |
UCFWGLPLQHELGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=C2C(=CC=C3)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


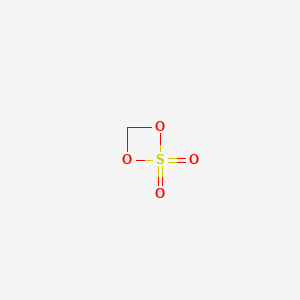
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
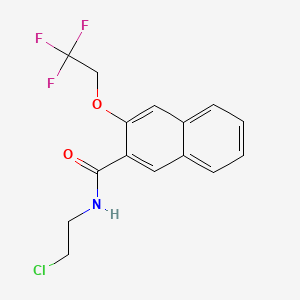
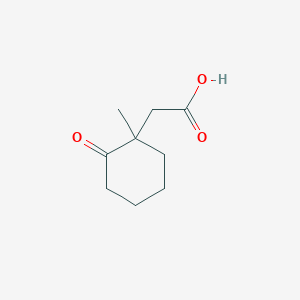
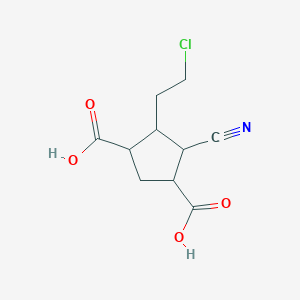
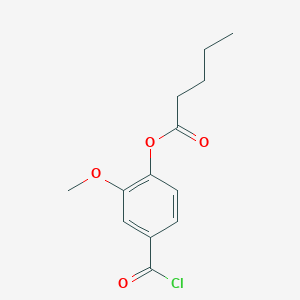
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
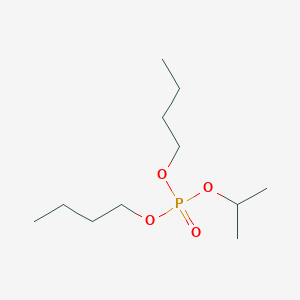
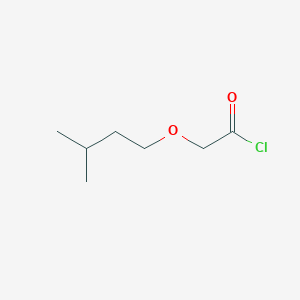

![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
